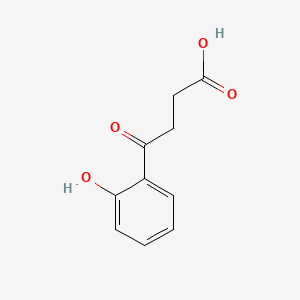

3-(2-Hydroxybenzoyl)propionic acid

描述

Structure

3D Structure

属性

CAS 编号 |

39560-34-4 |

|---|---|

分子式 |

C10H10O4 |

分子量 |

194.18 g/mol |

IUPAC 名称 |

4-(2-hydroxyphenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H10O4/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4,11H,5-6H2,(H,13,14) |

InChI 键 |

QBQVEOIVSWQRDU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)O |

规范 SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)O |

其他CAS编号 |

39560-34-4 |

产品来源 |

United States |

Synthetic Methodologies for 3 2 Hydroxybenzoyl Propionic Acid

Classical Approaches to Synthesis

Traditional methods for preparing 3-(2-hydroxybenzoyl)propionic acid are rooted in fundamental organic reactions that have been well-documented in chemical literature.

One of the foundational methods for synthesizing the target compound involves the acylation of a phenolic compound. The Fries rearrangement is a key reaction in this category, where a phenolic ester is rearranged to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.combyjus.com This process involves the migration of an acyl group from the phenolic ester to the aromatic ring. wikipedia.org The reaction is selective for the ortho and para positions, and the preferred product can often be chosen by adjusting reaction conditions like temperature and solvent. wikipedia.orgbyjus.com For instance, lower temperatures and more polar solvents tend to favor the para-substituted product, while higher temperatures and non-polar solvents favor the ortho-substituted product. byjus.com

However, directly acylating phenols with agents like propionic anhydride (B1165640) can be complex. nih.gov The reaction between 2-hydroxybenzoic acid (salicylic acid) and propionic anhydride can be driven by catalysts, but may result in a mixture of isomers, which would then require separation to isolate the desired this compound.

Condensation reactions, particularly the Friedel-Crafts acylation, represent another significant classical route. nih.gov This reaction is a powerful tool for creating aromatic ketones. nih.gov In a typical synthesis, an aromatic compound such as phenol (B47542) reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). stackexchange.comorgsyn.orgvedantu.com This reaction forms the intermediate 3-benzoylpropionic acid. orgsyn.org A subsequent hydroxylation step is then necessary to introduce the hydroxyl group at the ortho position of the phenyl ring to yield this compound. The regioselectivity of this hydroxylation is a critical step to control. The Friedel-Crafts acylation mechanism involves the formation of an acylium carbocation, which then acts as an electrophile in an aromatic substitution reaction. wikipedia.orgstackexchange.comvedantu.com

| Reaction | Starting Materials | Reagents/Catalysts | Key Intermediate |

| Friedel-Crafts Acylation | Benzene (B151609), Succinic anhydride | Anhydrous Aluminum Chloride | β-Benzoylpropionic acid |

This table summarizes the key components of a classical Friedel-Crafts acylation to form a precursor to the target compound.

Modern Synthetic Strategies and Optimization

Contemporary approaches to synthesizing this compound focus on improving the efficiency, selectivity, and environmental footprint of the process.

Modern synthetic protocols have introduced more advanced catalysts to improve classical reactions. For the Fries rearrangement, alternatives to traditional Lewis acids like AlCl₃ have been explored, including other Lewis acids such as boron trifluoride (BF₃) and titanium tetrachloride (TiCl₄), as well as strong protic acids like hydrogen fluoride (B91410) (HF). sigmaaldrich.comorganic-chemistry.org The development of newer protocols is driven by the need to avoid the corrosive and toxic nature of some traditional catalysts and the often-required equimolar amounts. organic-chemistry.org While zeolites have been found to be unsuitable due to deactivation, strong sulfonic acids present a viable alternative. organic-chemistry.org A photochemical version, the photo-Fries rearrangement, is also possible and proceeds through a radical mechanism, but it is generally not used for commercial production due to low yields. wikipedia.org

While this compound is achiral, the principles of stereoselective synthesis are crucial for creating related chiral propanoic acid derivatives. Nickel-catalyzed enantioconvergent cross-coupling has become a powerful method for building C(sp³) stereogenic centers. acs.org This can be applied to the synthesis of arylpropionic acid derivatives. acs.org For example, a synthetic sequence could involve the reduction of a ketone to an alcohol, followed by an enantioconvergent coupling with an alkenyl bromide to create a chiral alkene, which is then oxidatively cleaved to deliver the desired enantiomerically enriched acid. acs.org Other stereoselective methods include the synthesis of specific stereoisomers of amino-hydroxypropanoic acids starting from a chiral precursor like Garner's aldehyde. elsevierpure.com

| Method | Key Feature | Application |

| Nickel-Catalyzed Cross-Coupling | Enantioconvergent | Synthesis of chiral arylpropionic acids |

| Asymmetric Aldol (B89426) Reactions | Creation of specific diastereomers | Building blocks for complex molecules |

| Chiral Resolution | Separation of enantiomers | Preparation of enantiomerically pure acids |

This interactive table highlights modern stereoselective strategies relevant to propanoic acid derivatives.

Multi-step syntheses allow for greater control and flexibility in constructing complex molecules like this compound. libretexts.orgathabascau.cayoutube.com A key strategy involves the use of protecting groups. google.com For instance, the hydroxyl group on a phenolic starting material can be protected before the acylation step to prevent side reactions. After the core benzoylpropionic acid structure is formed, the protecting group is removed to yield the final product. google.com This approach is common in the synthesis of complex organic molecules, such as the pharmaceutical benzocaine, where functional groups are strategically manipulated in a specific order to achieve the desired outcome. athabascau.ca Intermediate compounds can also be derivatized to introduce additional functionalities. For example, a multi-step process could involve the diazotization of an amino-substituted benzoylpropionic acid, followed by hydrolysis to introduce the hydroxyl group. prepchem.com

Yield Optimization and Scalability Studies in Laboratory Synthesis

The laboratory synthesis of this compound and related β-aroylpropionic acids is predominantly achieved via the Friedel-Crafts acylation of a corresponding phenol with succinic anhydride. The optimization of this reaction is crucial for maximizing the yield and ensuring the regioselectivity of the acylation, primarily targeting the ortho position to the hydroxyl group.

A significant challenge in the Friedel-Crafts acylation of phenols is the competition between C-acylation (on the aromatic ring) and O-acylation (on the phenolic hydroxyl group). google.com The formation of the O-acylated product, a phenyl ester, is often kinetically favored. However, under thermodynamic control, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), the initially formed ester can undergo a Fries rearrangement to yield the more stable C-acylated hydroxy aryl ketone. wikipedia.orgresearchgate.net The ratio of ortho to para isomers is a key consideration, with reaction temperature being a significant factor; lower temperatures generally favor the para product, while higher temperatures favor the ortho isomer. wikipedia.org

Studies on the synthesis of related compounds provide insights into potential optimization strategies. For instance, in the acylation of bromobenzene (B47551) with succinic anhydride, a modified procedure using low temperatures and extended reaction times resulted in consistently high yields and complete regioselectivity for the para isomer. ias.ac.in This suggests that careful temperature control is a critical parameter for optimizing the synthesis of specific isomers of hydroxybenzoylpropionic acids.

The choice of solvent and catalyst concentration also plays a pivotal role. While traditional Friedel-Crafts reactions often use solvents like nitrobenzene (B124822) or 1,1,2,2-tetrachloroethane, modern approaches explore more environmentally benign options. beilstein-journals.orgprepchem.com The amount of Lewis acid catalyst is also a key variable. While stoichiometric amounts are common, research into catalytic amounts of stronger acids like trifluoromethanesulfonic acid (TfOH) has shown promise, with the concentration of the catalyst influencing the O- to C-acylation ratio. google.com High concentrations of TfOH have been reported to favor C-acylation. google.com

For scalability, several challenges must be addressed. The use of large quantities of corrosive and moisture-sensitive Lewis acids like AlCl₃ generates significant waste and poses handling difficulties. prepchem.com The development of more robust and recyclable catalysts is an active area of research. Mechanochemical methods, which involve solvent-free reactions in a ball mill, have been explored for Friedel-Crafts acylations and offer a greener and potentially more scalable alternative by reducing solvent waste and energy consumption. prepchem.com For example, the mechanochemical acylation of various aromatics with phthalic anhydride using AlCl₃ has been shown to proceed in high yield. prepchem.com

Table 1: Influence of Reaction Conditions on Friedel-Crafts Acylation Yields of Related Compounds

| Starting Material | Acylating Agent | Catalyst/Solvent | Temperature | Yield | Product | Reference |

| Bromobenzene | Succinic anhydride | AlCl₃ | Low Temperature | High | 3-(4-Bromobenzoyl)propanoic acid | ias.ac.in |

| 2-Chlorophenol | Succinic anhydride | AlCl₃ / sym-Tetrachloroethane | 135°C | 70% (mixture) | Mixture of 3-(3-chloro-2-hydroxybenzoyl)propionic acid and 3-(3-chloro-4-hydroxybenzoyl)propionic acid | rsc.org |

| Anisole | Phthalic anhydride | AlCl₃ / Nitrobenzene | Room Temp (24h) then Water Bath (2h) | Good | o-2-Hydroxy-4-methoxybenzoyl-benzoic acid | beilstein-journals.org |

| Resorcinol (B1680541) | Succinic anhydride | AlCl₃ / Nitrobenzene | Room Temp (48h) then Water Bath (2h) | Good | β-2:4-dihydroxybenzoyl-propionic acid | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

Alternative Precursor Utilization in this compound Synthesis

The synthesis of this compound is not limited to phenol as a starting material. Various substituted phenols can be used as precursors, which can influence the reaction's outcome and provide access to a range of derivatives.

The use of chloro- and methoxy-substituted phenols has been documented in the synthesis of corresponding substituted benzoylpropionic acids. For example, the reaction of o-chlorophenol with succinic anhydride yields a mixture of 3-(3-chloro-2-hydroxybenzoyl)propionic acid and 3-(3-chloro-4-hydroxybenzoyl)propionic acid. rsc.org Similarly, the condensation of resorcinol monomethyl ether with succinic anhydride has been shown to produce β-(4-methoxy-2-hydroxy-benzoyl)propionic acid. beilstein-journals.org An interesting observation in some of these reactions is the demethylation of methoxy (B1213986) groups in the presence of aluminum chloride, leading to the formation of hydroxy derivatives. beilstein-journals.org This highlights that the choice of precursor must be made with consideration for potential side reactions under the chosen catalytic conditions.

While succinic anhydride is the most direct precursor for the propionic acid side chain, other acylating agents could be considered for synthesizing derivatives. The use of different dicarboxylic acid anhydrides in the Friedel-Crafts reaction would lead to analogues with different chain lengths.

Table 2: Examples of Alternative Precursors in the Synthesis of Substituted Benzoylpropionic Acids

| Precursor | Acylating Agent | Reaction Type | Product | Reference |

| o-Chlorophenol | Succinic anhydride | Friedel-Crafts Acylation | 3-(3-Chloro-2-hydroxybenzoyl)propionic acid (and isomer) | rsc.org |

| Resorcinol monomethyl ether | Succinic anhydride | Friedel-Crafts Acylation | β-(4-Methoxy-2-hydroxybenzoyl)propionic acid | beilstein-journals.org |

| Resorcinol | Phthalic anhydride | Friedel-Crafts Acylation | o-2:4-Dihydroxybenzoyl-benzoic acid | beilstein-journals.org |

| p-Chlorophenyl hydrogen succinate (B1194679) | - | Fries Rearrangement | Chloro-substituted β-aroylpropionic acids |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Mechanistic Transformations of 3 2 Hydroxybenzoyl Propionic Acid

Oxidation Reactions and Product Characterization

The oxidation of 3-(2-Hydroxybenzoyl)propionic acid can target either the ketone, the alkyl chain, or the aromatic ring, depending on the reagents and conditions employed. While specific studies on the comprehensive oxidation of this particular molecule are not extensively detailed in the literature, the reactivity can be predicted based on the known behavior of its constituent functional groups.

Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the cleavage of the aromatic ring or oxidation of the propionic acid side chain. A more controlled oxidation, such as a Baeyer-Villiger oxidation using a peroxy acid like m-chloroperbenzoic acid (m-CPBA), could selectively oxidize the ketone. This reaction would involve the insertion of an oxygen atom between the carbonyl carbon and the phenyl ring, yielding an ester derivative. The migratory aptitude of the phenyl group, being greater than that of the alkyl group, would favor this outcome.

Another potential oxidation pathway involves the phenolic hydroxyl group. Under certain conditions, phenols can be oxidized to quinones. This transformation would significantly alter the electronic and structural properties of the molecule.

Table 1: Potential Oxidation Products of this compound

| Oxidizing Agent | Target Functional Group | Probable Product(s) |

|---|---|---|

| Peroxy Acids (e.g., m-CPBA) | Ketone | Phenyl 2-(carboxy)ethyl carbonate (via Baeyer-Villiger) |

| Strong Oxidants (e.g., KMnO₄) | Aromatic Ring / Alkyl Chain | Ring-opened dicarboxylic acids, CO₂ |

Note: The product characterizations in this table are predicted based on established principles of organic reactions.

Reduction Processes and Resulting Species

The reduction of this compound primarily targets the ketone functional group. The resulting product is 3-(2-hydroxyphenyl)propanoic acid, a compound also known as melilotic acid. hmdb.ca This transformation converts the starting γ-keto acid into a γ-hydroxy acid derivative.

Standard reducing agents for ketones are effective in this process. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces ketones to secondary alcohols while typically not affecting the carboxylic acid or the aromatic ring. numberanalytics.com The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol.

The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent during workup to yield the secondary alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone, but would concurrently reduce the carboxylic acid to a primary alcohol, yielding 4-(2-hydroxyphenyl)butane-1,2-diol. Catalytic hydrogenation (e.g., H₂ over a Palladium or Platinum catalyst) is another effective method for reducing the ketone.

Table 2: Key Reduction Products and Reagents

| Reagent(s) | Functional Group(s) Reduced | Major Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | 3-(2-hydroxyphenyl)propanoic acid (Melilotic acid) |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone, Carboxylic Acid | 4-(2-hydroxyphenyl)butane-1,2-diol |

Substitution Reactions Involving the Hydroxyl and Carboxyl Moieties

Both the phenolic hydroxyl and the carboxylic acid groups of this compound are amenable to substitution reactions, primarily esterification and etherification.

Carboxylic Acid Esterification: The carboxylic acid can be converted to an ester through various methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com The reaction is an equilibrium process, and water is typically removed to drive it towards the product. For example, reacting this compound with methanol under acidic conditions would yield methyl 3-(2-hydroxybenzoyl)propionate.

Phenolic Hydroxyl Reactions: The phenolic hydroxyl group is nucleophilic and can undergo substitution reactions.

Etherification (Williamson Synthesis): The phenol (B47542) can be converted to its conjugate base, a phenoxide, by treatment with a base like sodium hydroxide. This phenoxide can then act as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form an ether, such as 3-(2-methoxybenzoyl)propionic acid.

Esterification: The phenolic hydroxyl can also be acylated to form a phenyl ester. This is typically achieved by reacting the phenol with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine.

These substitution reactions are valuable for modifying the molecule's polarity and for installing protecting groups during multi-step syntheses.

Cyclization and Rearrangement Reactions

The structure of this compound is ideally suited for intramolecular cyclization reactions, a consequence of it being a γ-keto acid with an ortho-hydroxyl group. wikipedia.orgnih.gov Under acidic conditions, the compound can cyclize to form a six-membered heterocyclic ring system known as a chromanone.

The most probable cyclization product is chroman-4-one-2-acetic acid . The mechanism for this transformation is an intramolecular electrophilic aromatic substitution (a type of Friedel-Crafts acylation). The process is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid). This enhances the electrophilicity of the carboxyl carbon. The electron-rich aromatic ring, activated by the ortho-hydroxyl group, then acts as a nucleophile, attacking the activated carboxyl group. Subsequent dehydration leads to the formation of the fused heterocyclic ring of the chromanone system. ijrpc.com

Such cyclization pathways are fundamental in the synthesis of many naturally occurring and medicinally important flavonoid and chromanone derivatives. nih.gov

Acid-Base Equilibria and Protonation States in Varied Media

The carboxylic acid proton is the more acidic of the two. Its pKa is expected to be in the range of 4.0 to 5.0 , similar to other aliphatic carboxylic acids.

The phenolic proton is significantly less acidic, with a pKa value typically in the range of 9.0 to 10.0 .

Based on these estimated pKa values, the protonation state of the molecule can be predicted across the pH scale:

In highly acidic solutions (pH < 2): Both the carboxylic acid and the phenolic hydroxyl group will be fully protonated. The molecule will be neutral.

In moderately acidic to neutral solutions (pH ≈ 5-8): The carboxylic acid group will be deprotonated to form a carboxylate anion (-COO⁻), while the phenolic hydroxyl group remains protonated (-OH). The molecule will carry a net charge of -1.

In highly basic solutions (pH > 11): Both the carboxylic acid and the phenolic hydroxyl group will be deprotonated, forming a carboxylate and a phenoxide ion. The molecule will carry a net charge of -2.

This acid-base behavior is critical for understanding the molecule's solubility, biological activity, and its interaction with other chemical species in different environments.

Spectroscopic and Structural Elucidation of 3 2 Hydroxybenzoyl Propionic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis for Structural Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 3-(2-hydroxybenzoyl)propionic acid provides information on the number of different types of protons and their neighboring environments. In a typical spectrum, distinct signals are observed for the aromatic protons, the methylene (B1212753) protons of the propionic acid chain, and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the protons on the aromatic ring are deshielded and appear at higher chemical shifts compared to the aliphatic protons of the propionyl chain. docbrown.info The integration of the peak areas corresponds to the ratio of protons in each unique environment. docbrown.info Spin-spin coupling between adjacent non-equivalent protons leads to the splitting of signals into multiplets (e.g., triplets, quartets), which reveals the connectivity of the carbon skeleton. docbrown.info

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.21 | d | 1H | Aromatic H |

| ~7.16 | t | 1H | Aromatic H |

| ~6.92 | d | 1H | Aromatic H |

| ~6.92 | t | 1H | Aromatic H |

| ~2.84 | t | 2H | -CH₂- |

| ~2.48 | t | 2H | -CH₂- |

Note: Data obtained in D₂O, which may cause the exchange of labile protons (OH and COOH), rendering them unobservable. Chemical shifts can vary slightly depending on the solvent and concentration. bmrb.io

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. docbrown.info Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their chemical environment. For example, the carbonyl carbon of the carboxylic acid and the ketone appear at the most downfield shifts due to the strong deshielding effect of the oxygen atoms. Aromatic carbons resonate in a characteristic range, while the aliphatic carbons of the propionyl chain appear at the most upfield positions. docbrown.info

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~185.59 | C=O (ketone) |

| ~156.11 | C-OH (aromatic) |

| ~133.03 | Aromatic C-H |

| ~131.55 | Aromatic C-H |

| ~130.39 | Aromatic C-H |

| ~123.65 | Aromatic C |

| ~118.67 | Aromatic C-H |

| ~40.36 | -CH₂- |

| ~28.99 | -CH₂- |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. bmrb.io

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. docbrown.info The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, etc.). The IR spectrum of this compound is characterized by several key absorption bands. A broad band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears around 1700 cm⁻¹, while the ketone C=O stretch is also found in this region. docbrown.info Aromatic C-H and C=C stretching vibrations are observed in their characteristic regions as well.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid/Ketone |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenol (B47542)/Carboxylic Acid |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ or a related ion such as [M-H]⁻ in negative ion mode, would confirm its molecular weight of 166.17 g/mol . hmdb.casigmaaldrich.com Under electron ionization (EI) or other ionization techniques, the molecule undergoes characteristic fragmentation. Common fragmentation pathways could include the loss of a water molecule (H₂O), a carboxyl group (COOH), or cleavage of the propionyl chain, providing valuable structural information. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal. sigmaaldrich.com Studies on this compound have revealed that it crystallizes in the monoclinic space group P2₁/c. sigmaaldrich.comnih.govchemicalbook.com This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding between the carboxylic acid and hydroxyl groups of adjacent molecules, which dictate the packing of the molecules in the crystal lattice. nih.gov

Table 4: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 8.2480 |

| b (Å) | 5.145 |

| c (Å) | 19.724 |

| β (°) | 90.670 |

Source: Crystallography Open Database (COD), Begum, N. S., et al. (1992). nih.gov

Crystal System and Space Group Determination

The crystalline form of 3-(2-hydroxyphenyl)propanoic acid has been determined through X-ray crystallography. nih.gov The compound crystallizes in the monoclinic crystal system. nih.govwebmineral.com The specific space group assigned to this crystal structure is P 1 21/c 1 . nih.gov This space group, number 14, indicates a primitive lattice with a 2-fold screw axis and a glide plane. nih.govwebmineral.com

The unit cell parameters for this monoclinic crystal have been reported as follows:

a = 8.2480 Å

b = 5.145 Å

c = 19.724 Å

α = 90°

β = 90.670°

γ = 90° nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govwebmineral.com |

| Space Group | P 1 21/c 1 | nih.gov |

| Space Group Number | 14 | nih.gov |

| Unit Cell Dimensions | ||

| a (Å) | 8.2480 | nih.gov |

| b (Å) | 5.145 | nih.gov |

| c (Å) | 19.724 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 90.670 | nih.gov |

| γ (°) | 90 | nih.gov |

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

The molecular structure of 3-(2-hydroxyphenyl)propanoic acid, featuring both a hydroxyl (-OH) and a carboxylic acid (-COOH) group, allows for the formation of significant hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected to form between the hydroxyl group at the ortho position and the carbonyl oxygen of the carboxylic acid group. This type of interaction, which leads to the formation of a stable six-membered ring, is common in ortho-substituted hydroxybenzoic acids and their derivatives. chemistryguru.com.sgyoutube.comnih.gov This intramolecular bond can influence the conformation of the molecule. nih.gov

Investigation of π–π Stacking Interactions in Crystalline Forms

The presence of the benzene (B151609) ring in 3-(2-hydroxyphenyl)propanoic acid introduces the possibility of π–π stacking interactions in its crystalline form. wikipedia.org These non-covalent interactions are significant in the packing of aromatic molecules in crystals. rsc.org The parallel stacking of the aromatic rings contributes to the stability of the crystal structure. wikipedia.orgnih.gov The distance between the stacked rings is a key parameter in determining the strength of these interactions. While specific details on the π–π stacking in 3-(2-hydroxyphenyl)propanoic acid are not extensively documented in the readily available literature, it is a common feature in the crystal structures of similar aromatic compounds. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 3-(2-hydroxyphenyl)propanoic acid, the absorption of UV light typically excites electrons in the π-system of the benzene ring.

Computational and Theoretical Investigations of 3 2 Hydroxybenzoyl Propionic Acid

Quantum Chemical Calculations for Molecular Structure and Conformations

Density Functional Theory (DFT) Studies

No specific DFT studies on 3-(2-Hydroxybenzoyl)propionic acid have been identified. Such studies would be invaluable for determining the optimized molecular geometry, bond lengths, and bond angles with a high degree of accuracy.

Hartree-Fock Calculations for Molecular Geometry

Similarly, no research employing Hartree-Fock calculations to investigate the molecular geometry of this compound could be located. This foundational ab initio method would provide a baseline for understanding the molecule's electronic structure.

Analysis of Tautomeric Forms and Energetic Preferences

The potential for tautomerism in this compound, particularly involving the keto-enol and lactol forms, presents an interesting area for computational investigation. However, no studies analyzing the relative energies and stabilities of these potential tautomers have been found.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The HOMO-LUMO gap, calculated through quantum chemical methods, provides insights into its kinetic stability and electronic transitions. This information is not available for this compound.

Electrostatic Potential Surface and Atomic Charge Distribution

A mapped Electrostatic Potential Surface (EPS) would reveal the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This is essential for predicting its interaction with other molecules. No such analysis has been published for this compound.

Simulation of Spectroscopic Data (NMR, IR, Raman) for Validation

Computational simulations of NMR, IR, and Raman spectra are powerful tools for interpreting and validating experimental data. The absence of computational studies means that no simulated spectroscopic data for this compound is available to aid in its characterization.

Investigation of Derivatives and Analogues of 3 2 Hydroxybenzoyl Propionic Acid

Synthesis and Characterization of Substituted Benzoyl Propionic Acid Derivatives

The synthesis of substituted benzoylpropionic acid derivatives often involves multi-step processes. A common approach begins with the preparation of an acid chloride, such as (4-isobutylphenyl) acetyl chloride, by reacting the corresponding carboxylic acid with thionyl chloride. This acid chloride can then be converted to an acid hydrazide by treatment with hydrazine. Subsequent reaction of the hydrazide with various aromatic aldehydes or ketones yields Schiff's bases. impactfactor.org Alternatively, the acid chloride can be reacted with alcohols to form esters or with secondary amines to produce amides. impactfactor.org The structures of these newly synthesized compounds are typically confirmed using spectroscopic methods like FT-IR and 1H NMR, along with elemental analysis. impactfactor.org

Another synthetic route involves the Friedel-Crafts acylation. For instance, 2-(3-benzoylphenyl)-propionitrile can be hydrolyzed to 2-(3-benzoylphenyl)-propionic acid. google.com Furthermore, derivatives such as 2-(3-benzoylphenyl)propanohydroxamic acid and 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid have been synthesized from the non-steroidal anti-inflammatory drug, ketoprofen. researchgate.net

A two-step process has been employed for the synthesis of β-hydroxy-β-aryl propanoic acids. This involves an initial synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl) butanoic acids, followed by a modified Reformatsky reaction. orientjchem.org Additionally, various derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid have been synthesized starting from 2-(3-flourobiphenyl-4-yl) propanohydrazide, leading to the formation of cyclicimides and hydrazone derivatives. researchgate.net

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also been reported. The reaction of 4-aminophenol (B1666318) with methyl acrylate (B77674) or acrylic acid yields key intermediates which can be further modified. nih.gov For example, N-(4-hydroxyphenyl)-β-alanine hydrazide can be synthesized and subsequently reacted with 2,5-hexanedione (B30556) to form a dimethylpyrrole derivative or with isatin (B1672199) to produce a hydrazone-type compound. nih.gov

Table 1: Spectroscopic Data for Selected Benzoylpropionic Acid Derivatives

| Compound | Synthesis Method | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| Schiff's bases of 2-(4-isobutylphenyl) acetohydrazide | Reaction of acid hydrazide with aldehydes/ketones | 1617-1624 (C=N), 3268-3283 (N-H) | 8.54 (s, N=CH) | impactfactor.org |

| 2-(3-benzoylphenyl)propanohydroxamic acid | From ketoprofen | Not specified | Not specified | researchgate.net |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | From ketoprofen | Not specified | Not specified | researchgate.net |

| 3-((4-hydroxyphenyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide | Reaction of N-(4-hydroxyphenyl)-β-alanine hydrazide with isatin | Not specified | Not specified | nih.gov |

Chiral Derivatives and Stereoselective Studies

The stereoselective synthesis of chiral derivatives of 3-(2-Hydroxybenzoyl)propionic acid is crucial for investigating their biological activities. Evans chemistry has been successfully utilized for the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov This method involves an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chloroacetyloxazolidinone, yielding diastereomeric intermediates. nih.gov Although the diastereoselectivity may be moderate, the diastereomers can often be separated by silica (B1680970) gel chromatography. nih.gov

Another approach to obtaining chiral hydroxypropanoic acids is through the asymmetric reduction of the corresponding keto acids using enzymes. Lactate (B86563) dehydrogenases (LDHs) have been employed for the synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids from 3,3,3-trifluoro-2-oxopropionic acid with high yields and excellent stereoselectivity. nih.gov By selecting appropriate d-LDHs and l-LDHs, both (S)- and (R)-enantiomers can be produced with high optical purity. nih.gov

The stereochemistry at the β-position of derivatives has been shown to be a critical determinant of their biological activity profile. For instance, in cyclic enkephalin analogues, the introduction of a hydroxyl group at the β-position of 3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid (Dhp) was not well-tolerated at opioid receptors. nih.gov

Table 2: Stereoselective Synthesis of 3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid Derivatives

| Intermediate/Product | Synthesis Step | Diastereoselectivity Ratio | Yield | Reference |

|---|---|---|---|---|

| Intermediate 5 | Aldol reaction | 78:22 | 70% | nih.gov |

| Intermediate 6 | Aldol reaction | 82:18 | 75% | nih.gov |

| Dechlorinated product 7 | Dechlorination of 5 | - | 50% | nih.gov |

| Dechlorinated product 8 | Dechlorination of 6 | - | 50% | nih.gov |

Structure-Activity Relationship (SAR) Studies on Analogues (Non-Clinical Focus)

Structure-activity relationship (SAR) studies on analogues of this compound provide valuable insights into the structural requirements for specific biological activities, independent of clinical applications. For arylpropionic acids, modifications to the propionic acid chain and the adjacent phenyl ring have been explored to enhance pharmacokinetic properties. nih.gov For example, introducing substitutions to the propionic acid chain, such as creating cyclopropanecarboxylic acids, has led to analogues with a longer half-life in rats. nih.gov This suggests that metabolic oxidation at the C3 benzylic position of 3-arylpropionic acids may be responsible for their short half-life. nih.gov

In the context of aldose reductase inhibitors, a series of (Z)-3-phenyl-2-benzoylpropenoic acid derivatives were synthesized and evaluated. nih.gov SAR studies revealed that the substitution pattern on the phenyl ring significantly influences inhibitory potency. For instance, (Z)-3-(3,4-dihydroxyphenyl)-2-(4-methylbenzoyl)propenoic acid was identified as a potent inhibitor. nih.gov

For synthetic methcathinone (B1676376) analogues, SAR studies have shown that the position of substitution on the aromatic ring is critical. nih.gov Generally, 2-substituted analogues were less potent than 3- or 4-substituted analogues as monoamine transporter releasing agents. nih.gov There was a strong correlation between the potency at dopamine (B1211576) and norepinephrine (B1679862) transporters, indicating similar SARs for these two transporters for the compounds studied. nih.gov

Furthermore, SAR studies on triaryl propionic acid analogues targeting the human EP3 prostanoid receptor have identified that an ortho-substituted propionic acid moiety on a triaryl scaffold leads to potent antagonists. researchgate.net

Complexation and Coordination Chemistry with Metal Ions

The carboxylate and hydroxyl groups of this compound and its derivatives make them effective ligands for coordinating with metal ions. The coordination chemistry of these compounds has been explored with various transition metals.

For example, coordination compounds of (±)-2-amino-3-(4-hydroxyphenyl)propionic acid with Co(II), Cu(II), and Ni(II) have been synthesized and characterized. scirp.org The primary ligand typically coordinates through the nitrogen atom of the amino group and the oxygen atom of the carboxylate ion. scirp.org In some cases, the phenolic hydroxyl group can also participate in coordination, sometimes bridging between metal centers. scirp.org The introduction of a secondary ligand, such as 1,10-phenanthroline, can lead to the formation of mixed ligand complexes with different geometries and properties. scirp.org For instance, the binary cobalt(II) complex was suggested to have a diametric square planar geometry where the phenolic substituent coordinated with neighboring central metal ions, while in the ternary complex, it was proposed to be deprotonated. scirp.org

The coordination of copper(II) with 2,2-bis(hydroxymethyl)propionic acid (dmpa) and hexamethylenetetramine (hmta) has been shown to result in a variety of structures, from mononuclear and dinuclear complexes to one-dimensional coordination polymers, depending on the stoichiometry of the reactants. mdpi.com

The ability of such compounds to chelate metal ions is also of interest in the context of metal-related diseases. The coordination properties of natural antioxidant molecules containing similar functional groups with Al(III) and Fe(III) have been studied to understand their potential to act as metal carriers or removers. nih.gov The formation of metal complexes can also increase the solubility and bioavailability of the parent organic molecule. nih.gov

The acidity of aqua-ligands in metal complexes is influenced by the charge and size of the central metal ion. libretexts.org A higher positive charge on the metal ion leads to a stronger pull of electrons from the O-H bonds of the coordinated water molecules, making them more acidic. libretexts.org

Table 3: Geometries of Metal Complexes with (±)-2-Amino-3-(4-hydroxyphenyl)propionic Acid Derivatives

| Metal Ion | Complex Type | Proposed Geometry | Reference |

|---|---|---|---|

| Co(II) | Binary Complex | Diametric Square Planar | scirp.org |

| Co(II) | Mixed Ligand Complex (with 1,10-phenanthroline) | Diametric Square Planar | scirp.org |

| Cu(II) | Binary Complex | Octahedral | scirp.org |

| Cu(II) | Mixed Ligand Complex (with 1,10-phenanthroline) | Octahedral | scirp.org |

| Ni(II) | Binary Complex | Square Planar | scirp.org |

| Ni(II) | Mixed Ligand Complex (with 1,10-phenanthroline) | Mixture of Square Planar and Octahedral | scirp.org |

Advanced Research Applications of 3 2 Hydroxybenzoyl Propionic Acid

Utility as a Building Block in Complex Organic Synthesis

3-(2-Hydroxybenzoyl)propionic acid is a multifunctional molecule whose structural features—a phenolic hydroxyl group, a ketone, and a carboxylic acid—make it a versatile building block in organic synthesis. These functional groups offer multiple reactive sites for constructing more complex molecular architectures.

The presence of the 2-hydroxybenzoyl moiety is significant, as this core is found in various biologically active compounds. The carboxylic acid group can be readily converted into esters, amides, or other derivatives, while the ketone and phenol (B47542) can participate in cyclization reactions. For instance, intramolecular reactions can be envisioned to form heterocyclic systems like chromanones, which are important scaffolds in medicinal chemistry. The synthesis of related spiro chromanones highlights the utility of the chromanone skeleton in developing new antimicrobial agents. nih.gov While direct, extensive literature on this compound as a starting material in complex multi-step syntheses is not abundant, its potential is clear. Heterocyclic compounds, in general, are crucial building blocks for pharmaceuticals, organic semiconductors, and agrochemicals, serving as foundational scaffolds for a wide array of functional molecules. ossila.com The synthesis of related structures, such as 3-hydroxy-2-styrylchromones, often involves the Algar–Flynn–Oyamada reaction, demonstrating a pathway where similar phenolic ketones are transformed into complex heterocyclic products. mdpi.com

Role in Material Science Research (e.g., Polymer Precursors, Supramolecular Assemblies)

In material science, the applications of this compound are primarily investigated through the lens of its constituent parts and related simpler molecules, particularly in the realms of polymer science and supramolecular chemistry.

Polymer Precursors: While this compound itself is not widely documented as a direct monomer for polymerization, its simpler structural analog, 3-hydroxypropionic acid (3-HP) , is a highly significant, bio-derivable building block for biodegradable polymers. wikipedia.org Poly(3-hydroxypropionate) [poly(3HP)], a polyester (B1180765) derived from 3-HP, is recognized for its promising material characteristics, offering an alternative to fossil fuel-based plastics. nih.govmdpi.com It combines flexibility and good degradability, positioning it as a valuable bioplastic. nih.gov Research has focused on engineering microorganisms to produce 3-HP and its copolymers, underscoring the industrial interest in this class of materials. nih.govmdpi.com Poly(3HP) is noted for its high rigidity, ductility, and tensile strength, and its copolymers are explored for their tunable properties.

Supramolecular Assemblies: The structure of this compound is well-suited for forming ordered, non-covalent structures known as supramolecular assemblies. The carboxylic acid function can form strong, directional hydrogen bonds, often leading to the formation of dimers. The phenolic hydroxyl group and the ketone can also participate in hydrogen bonding. Furthermore, the benzene (B151609) ring allows for π–π stacking interactions.

Research on the closely related compound 3-(5-tert-Butyl-2-hydroxybenzoyl)propanoic acid provides direct insight into this behavior. In its crystal structure, the molecules form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. An intramolecular hydrogen bond also exists between the phenolic hydroxyl and the ortho keto oxygen. These dimers are further organized into stacks by π–π interactions between the benzene rings, ultimately forming two-dimensional sheets. It is highly probable that this compound engages in similar intermolecular interactions to form comparable higher-order assemblies.

Investigation as a Corrosion Inhibitor in Material Science Contexts

The molecular structure of this compound makes it a candidate for investigation as a corrosion inhibitor. Effective organic inhibitors typically contain heteroatoms (like oxygen), aromatic rings, and functional groups capable of adsorbing onto a metal surface to form a protective barrier. mdpi.com This adsorption can be physical (electrostatic) or chemical (chemisorption), blocking the active sites for corrosive attack. researchcommons.orgfrontiersin.org

The key mechanisms of inhibition include:

Adsorption: The inhibitor molecules displace water from the metal surface and form a protective film. frontiersin.org

Barrier Formation: The adsorbed layer physically blocks corrosive agents from reaching the metal. researchcommons.org

Active Site Binding: The inhibitor's functional groups, rich in electrons, can donate electron pairs to the vacant d-orbitals of the metal, forming a coordinate bond and stabilizing the surface. researchcommons.org

A study on the derivative 3-(5-tert-Butyl-2-hydroxybenzoyl)propanoic acid was explicitly undertaken to explore its potential as a corrosion inhibitor. The rationale was its structural similarity to a commercial reagent and the presence of a phenolic hydroxyl group, which can coordinate to a metal surface or form hydrogen bonds. This highlights the perceived utility of the 2-hydroxybenzoylpropanoic acid scaffold in this application. Such molecules are often classified as mixed-type inhibitors, meaning they can suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. mdpi.comfrontiersin.orgepa.gov The presence of the benzene ring, hydroxyl groups, and carboxylic acid in this compound provides multiple potential points of interaction with a metal surface, making it a plausible candidate for forming a protective film against corrosion. researchgate.net

| Structural Feature of Inhibitor | Potential Role in Corrosion Inhibition | Relevant Functional Groups in this compound |

|---|---|---|

| Heteroatoms with Lone Pair Electrons | Act as adsorption centers by donating electrons to vacant metal d-orbitals (chemisorption). | Phenolic -OH, Ketone C=O, Carboxylic Acid -COOH |

| Aromatic Rings | Provide broad surface coverage and can interact with the metal surface via π-electrons. | Benzene Ring |

| Acidic/Polar Functional Groups | Can interact with surface oxides or participate in electrostatic interactions (physisorption). | -COOH, Phenolic -OH |

Applications as a Platform Chemical for Industrial Feedstock Development

While this compound is a specialized molecule, its simpler parent structure, 3-hydroxypropionic acid (3-HP) , is recognized as a key platform chemical. mdpi.com A platform chemical is a bio-derived molecule that can be converted into a wide range of valuable secondary chemicals and materials. The U.S. Department of Energy has identified 3-HP as one of the top value-added chemicals that can be produced from renewable resources. wikipedia.org

The versatility of 3-HP stems from its two reactive functional groups, the hydroxyl and carboxyl groups. mdpi.com This allows it to be a precursor for several important industrial feedstocks. For example, 3-HP can be dehydrated to produce acrylic acid , a major commodity chemical used in the manufacturing of plastics, adhesives, and superabsorbent polymers. wikipedia.orgmdpi.com It can also be reduced to form 1,3-propanediol , another valuable chemical used in polymers and composites. Other potential derivatives include malonic acid, acrylamide, and acrylonitrile. mdpi.com

The industrial significance of 3-HP has driven extensive research into its sustainable production via the metabolic engineering of microorganisms. mdpi.com While this compound is a more complex derivative and not considered a bulk platform chemical in the same vein as 3-HP, its synthesis from simpler feedstocks positions it within the broader category of fine or specialty chemicals that can be derived from primary platform molecules. nouryon.com

| Platform Chemical | Key Industrial Derivatives | Primary Applications of Derivatives |

|---|---|---|

| 3-Hydroxypropionic Acid (3-HP) | Acrylic Acid | Plastics, coatings, adhesives, superabsorbent polymers |

| 1,3-Propanediol (PDO) | Polymers (e.g., PTT), composites, solvents | |

| Acrylamide | Water treatment, paper manufacturing, ore processing | |

| Malonic Acid | Specialty polymers, pharmaceuticals, flavor & fragrance |

Biological Mechanisms and Interactions of 3 2 Hydroxybenzoyl Propionic Acid Molecular Focus

Molecular Interactions with Biological Macromolecules (e.g., Enzyme Inhibition, Protein Binding)

The biological effects of small molecules like 3-(2-hydroxybenzoyl)propionic acid are often initiated through their direct physical interaction with macromolecules such as proteins and enzymes. These interactions can lead to the modulation of the macromolecule's function, such as the inhibition of an enzyme's catalytic activity or the allosteric regulation of a protein's conformation.

While direct studies on the enzyme inhibition profile of this compound are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, propionic acid and its derivatives have been shown to inhibit certain enzymes. One of the key antifungal mechanisms of propionic acid is the inhibition of CoA-dependent enzymes like pyruvate (B1213749) dehydrogenase. nih.gov This occurs due to the accumulation of propionyl-CoA, which acts as a competitive inhibitor for these enzymes. Given its propionic acid backbone, it is plausible that this compound could exert similar inhibitory effects on specific enzymes, although this requires experimental verification.

The binding of small molecules to plasma proteins, such as serum albumin, is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Studies on the related compound, 2-(3-benzoylphenyl)propionic acid (ketoprofen), have demonstrated its ability to bind to bovine serum albumin. nih.govresearchgate.net This binding is influenced by the drug's chirality, with different enantiomers showing preferences for different binding sites on the albumin molecule. Considering the structural similarities, it is highly probable that this compound also binds to serum albumin, which would affect its distribution and availability to target tissues.

Table 1: Potential Molecular Interactions of this compound

| Macromolecule | Type of Interaction | Potential Effect | Evidence Basis |

| Serum Albumin | Protein Binding | Modulation of bioavailability and distribution | Inferred from studies on 2-(3-benzoylphenyl)propionic acid nih.govresearchgate.net |

| Pyruvate Dehydrogenase | Enzyme Inhibition | Disruption of cellular metabolism | Inferred from studies on propionic acid nih.gov |

Modulation of Cellular Signaling Pathways at the Molecular Level

Cellular signaling pathways are complex networks that transmit information from the cell's exterior to its interior, dictating cellular responses. Small molecules can modulate these pathways by interacting with key signaling proteins.

Research on a structurally related isomer, 3-(3-hydroxyphenyl)propionic acid, has shown that it can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to anti-inflammatory effects. This inhibition is achieved by preventing the nuclear translocation and phosphorylation of the p65 subunit of NF-κB. nih.gov Given the close structural resemblance, it is conceivable that this compound could also exert inhibitory effects on the NF-κB pathway, although this has yet to be directly demonstrated.

Furthermore, studies on propionic acid have indicated its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK signaling cascade. researchgate.netnih.govnih.gov The MAPK pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Propionic acid has been shown to activate the MAPK/ERK pathway, which can influence autophagic processes. researchgate.netnih.gov While this provides a potential avenue for the action of this compound, the specific effects of the 2-hydroxy isomer on this pathway remain to be elucidated.

Table 2: Potential Modulation of Cellular Signaling Pathways by this compound

| Signaling Pathway | Potential Effect | Molecular Target (if known) | Evidence Basis |

| NF-κB Pathway | Inhibition | p65 subunit of NF-κB | Inferred from studies on 3-(3-hydroxyphenyl)propionic acid nih.govresearchgate.net |

| MAPK/ERK Pathway | Modulation | ERK1/2 | Inferred from studies on propionic acid researchgate.netnih.govnih.gov |

Mechanistic Studies of Antioxidant Properties (e.g., Free Radical Scavenging Mechanisms)

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The antioxidant mechanism of these compounds generally involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and preventing it from causing oxidative damage to cellular components. nih.govnih.govmdpi.com

The antioxidant potential of a phenolic compound is largely determined by the number and position of hydroxyl groups on the aromatic ring. nih.govnih.gov The hydroxyl group in the ortho position, as is the case in this compound, can participate in free radical scavenging. The donation of a hydrogen atom from the phenolic hydroxyl group results in the formation of a relatively stable phenoxyl radical, which is less reactive than the initial free radical. nih.gov This stability is often enhanced by resonance delocalization of the unpaired electron around the aromatic ring.

The antioxidant activity of phenolic compounds can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. nih.govresearchgate.net While specific studies quantifying the free radical scavenging activity of this compound are limited, its structural features strongly suggest that it possesses antioxidant capabilities through mechanisms common to other phenolic acids.

Table 3: Postulated Antioxidant Mechanisms of this compound

| Mechanism | Description |

| Hydrogen Atom Transfer (HAT) | The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. |

| Single Electron Transfer (SET) | The compound donates an electron to a free radical, forming a radical cation. |

Antimicrobial Mechanisms of Action (without efficacy or safety profiles)

The antimicrobial properties of organic acids like propionic acid are well-established and are thought to arise from several mechanisms. One of the primary mechanisms is the disruption of the microbial cell's internal pH homeostasis. bohrium.com In its undissociated form, this compound can passively diffuse across the microbial cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the intracellular environment. This can inhibit the function of various enzymes and disrupt cellular processes that are sensitive to pH changes.

Another potential antimicrobial mechanism is the chelation of essential metal ions. The carboxylic acid and hydroxyl groups of this compound could potentially bind to metal ions that are crucial for microbial growth and enzyme function, thereby depriving the microbe of these essential nutrients.

Furthermore, as mentioned in section 8.1, the accumulation of propionyl-CoA can lead to the inhibition of key metabolic enzymes in fungi, such as those in the pyruvate dehydrogenase complex. nih.gov This disruption of central metabolism can lead to a fungistatic or fungicidal effect. In bacteria, some studies on related compounds suggest that they can interfere with the bacterial cell membrane, leading to increased permeability and ultimately cell death. mdpi.com Additionally, some antifungal agents are known to interact with components of the fungal cell wall, such as β-glucan and chitin, or inhibit their synthesis. nih.gov It is plausible that this compound could also exert its antimicrobial effects through one or more of these mechanisms.

Table 4: Potential Antimicrobial Mechanisms of this compound

| Mechanism | Target Organism(s) | Description | Evidence Basis |

| Intracellular Acidification | Bacteria, Fungi | Diffusion across the cell membrane and subsequent dissociation, lowering intracellular pH. | Inferred from studies on propionic acid bohrium.com |

| Enzyme Inhibition | Fungi | Inhibition of CoA-dependent enzymes by propionyl-CoA accumulation. | Inferred from studies on propionic acid nih.gov |

| Cell Membrane Disruption | Bacteria | Alteration of cell membrane integrity and function. | Inferred from studies on related compounds mdpi.com |

| Cell Wall Interaction | Fungi | Potential interaction with or inhibition of the synthesis of cell wall components. | Inferred from general antifungal mechanisms nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

While established methods for the synthesis of 3-(2-Hydroxybenzoyl)propionic acid exist, the development of more efficient, sustainable, and cost-effective pathways remains a priority. Future research could focus on:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of its synthesis. This could include exploring water-based reactions or the use of biocatalysts.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of reaction control, scalability, and safety. Research into optimizing flow conditions for the synthesis of this compound could lead to more efficient industrial production.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for isolating intermediates would streamline the synthetic process, saving time, resources, and reducing waste.

Exploration of Advanced Catalytic Applications

The functional groups present in this compound suggest its potential as a catalyst or a ligand in catalytic systems. Future investigations could explore:

Organocatalysis: The carboxylic acid and phenolic hydroxyl groups could act as Brønsted acids or hydrogen-bond donors, making it a candidate for use as an organocatalyst in various organic transformations.

Metal Complexation: The molecule's ability to chelate metal ions could be exploited in the development of novel metal-based catalysts for a range of reactions, including oxidations, reductions, and cross-coupling reactions.

Asymmetric Catalysis: The development of chiral derivatives of this compound could lead to new asymmetric catalysts for the enantioselective synthesis of valuable chiral compounds.

Deepening Understanding of Reaction Mechanisms

A more profound understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. Future research should aim to:

Kinetic Studies: Detailed kinetic analysis of its formation and subsequent reactions can provide valuable insights into the rate-determining steps and the influence of various reaction parameters.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can help to identify and characterize transient intermediates, providing a clearer picture of the reaction pathway.

Isotopic Labeling Studies: Employing isotopically labeled starting materials can help to trace the path of individual atoms throughout a reaction, offering definitive evidence for proposed mechanisms.

Integration with Emerging Analytical Techniques

The development of new analytical methods is essential for the accurate and sensitive detection and quantification of this compound in various matrices. Future directions include:

Advanced Chromatographic Methods: Exploring the use of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for rapid and highly selective analysis.

Sensor Development: Designing and fabricating novel chemical sensors or biosensors for the real-time monitoring of this compound in chemical processes or environmental samples.

Hyphenated Techniques: Combining different analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR), can provide comprehensive structural and quantitative information.

Computational Design of Novel Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for the rational design of new molecules with specific desired properties. For this compound, this could involve:

Structure-Property Relationship Studies: Using computational models to understand how modifications to the molecular structure affect its chemical and physical properties.

Virtual Screening: Creating virtual libraries of derivatives and using computational methods to screen them for potential activity in specific applications, such as catalysis or as building blocks for new materials.

Quantum Chemical Calculations: Employing high-level quantum chemical calculations to predict spectroscopic properties, reaction energies, and transition state geometries, thereby guiding experimental efforts.

Investigation of Interactions within Complex Chemical and Biological Systems

Understanding how this compound interacts with other molecules in complex environments is key to unlocking its full potential. Future research should focus on:

常见问题

Q. What are the recommended methods for synthesizing 3-(2-Hydroxybenzoyl)propionic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or esterification followed by hydrolysis. For example, reacting salicylic acid derivatives with propionic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product . For lab-scale production, recrystallization using ethanol/water mixtures improves purity (>95%) .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxylic acid proton at δ 12–13 ppm) .

- FT-IR : Confirm functional groups via O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid) and carbonyl stretches (C=O at ~1700 cm⁻¹) .

- X-ray crystallography : For unambiguous confirmation, employ SHELX software (e.g., SHELXL) to refine crystal structures, leveraging high-resolution single-crystal data .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-liquid extraction : Separate acidic components using sodium bicarbonate to deprotonate the carboxylic acid, followed by acidification .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance purity. Monitor via HPLC with a C18 column (UV detection at 254 nm) to verify purity >98% .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzymatic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes like polyphenol oxidases, focusing on binding energies and active-site residues . Validate predictions with kinetic assays (e.g., Michaelis-Menten parameters) .

Q. What experimental approaches resolve contradictions in reported spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Comparative analysis : Compile literature data (e.g., NMR shifts from PubChem or Crystal Structure Databases) and cross-validate with synthetic replicates.

- Isotopic labeling : Use -labeled precursors to trace signal assignments in complex spectra .

- Dynamic NMR : Resolve tautomeric equilibria or conformational changes by analyzing temperature-dependent spectra .

Q. How can researchers investigate the compound’s role in biochemical pathways, such as antioxidant activity?

- Methodological Answer :

- In vitro assays : Measure radical scavenging (e.g., DPPH or ABTS assays) at varying concentrations (0.1–10 mM) .

- Cell-based studies : Use fluorescent probes (e.g., H2DCFDA) in cultured cells to quantify ROS suppression under oxidative stress .

- Metabolomics : Pair LC-MS with pathway analysis tools (e.g., MetaboAnalyst) to identify downstream metabolites in model organisms .

Q. What strategies optimize the crystallization of this compound for structural studies?

- Methodological Answer :

- Solvent screening : Test mixed solvents (e.g., DMSO/water, acetone/methanol) via vapor diffusion.

- Temperature gradients : Slow cooling from 40°C to 4°C enhances crystal growth.

- SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to resolve hydrogen bonding networks and packing motifs .

Methodological Considerations

Q. How should researchers handle safety and stability concerns during experiments with this compound?

- Methodological Answer :

- Storage : Keep at –20°C in airtight, light-resistant containers to prevent degradation .

- Exposure control : Use fume hoods for synthesis/purification. Monitor air quality via OSHA-compliant personal sampling if scaling up .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer :

Q. How can researchers address batch-to-batch variability in synthetic yields?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。